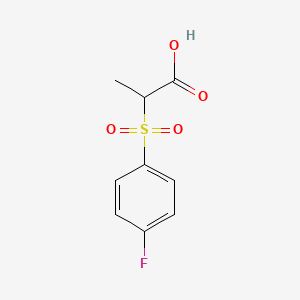

2-(4-Fluorobenzenesulfonyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorobenzenesulfonyl)propanoic acid is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol . It is characterized by the presence of a fluorobenzene ring attached to a sulfonyl group and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

The synthesis of 2-(4-Fluorobenzenesulfonyl)propanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with propanoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

2-(4-Fluorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

2-(4-Fluorobenzenesulfonyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorobenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain biological targets, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

2-(4-Fluorobenzenesulfonyl)propanoic acid can be compared with other similar compounds, such as:

2-(4-Chlorobenzenesulfonyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

2-(4-Bromobenzenesulfonyl)propanoic acid:

2-(4-Methylbenzenesulfonyl)propanoic acid: The presence of a methyl group instead of a halogen can significantly alter the compound’s characteristics and uses.

Actividad Biológica

2-(4-Fluorobenzenesulfonyl)propanoic acid is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol, has been studied for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with propanoic acid under controlled conditions. The presence of the sulfonyl group is crucial for its biological activity, as it can interact with various enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity to certain biological targets, making it a valuable tool in drug discovery.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can inhibit enzymes by forming non-covalent interactions, which may lead to altered metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors involved in inflammatory responses, contributing to its anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This makes it a candidate for treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-(4-Chlorobenzenesulfonyl)propanoic acid | Chlorine instead of Fluorine | Similar antimicrobial activity but varied potency |

| 2-(4-Bromobenzenesulfonyl)propanoic acid | Bromine instead of Fluorine | Altered reactivity; potential for different therapeutic applications |

| 2-(4-Methylbenzenesulfonyl)propanoic acid | Methyl group instead of Halogen | Different binding affinities and biological effects |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonyl compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent .

- Anti-inflammatory Mechanisms : Research conducted by Ma et al. demonstrated that this compound could inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis in inflammatory models . This finding supports its potential application in treating inflammatory diseases.

- Pharmacokinetics : A pharmacokinetic study revealed that this compound has favorable absorption characteristics when administered orally, with a half-life suitable for therapeutic use .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfonylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-6(9(11)12)15(13,14)8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMTZLCRRBKIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.